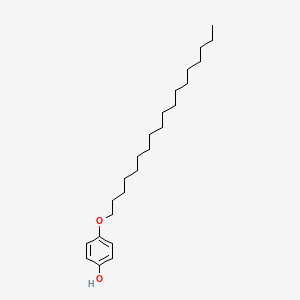

4-(Octadecyloxy)phenol

Description

Significance in Advanced Materials Science and Supramolecular Chemistry

The unique molecular architecture of phenolic compounds with long alkyl chains makes them exceptional building blocks in materials science and supramolecular chemistry. Their ability to self-assemble into highly organized structures is of paramount importance. This self-assembly is driven by a combination of non-covalent interactions, including hydrogen bonding between the phenolic hydroxyl groups, van der Waals forces between the long alkyl chains, and π-π stacking interactions of the aromatic rings.

These interactions allow the molecules to form a variety of supramolecular structures such as micelles, vesicles, and highly ordered monolayers on surfaces. rsc.orguh.edu Such organized assemblies are fundamental to the development of advanced materials with tailored properties. For instance, the precise arrangement of these molecules can influence the optical, electronic, and surface properties of a material. In supramolecular chemistry, these compounds serve as model systems for understanding the principles of molecular recognition and self-organization, which are crucial for creating functional nanoscale devices and responsive materials. researchgate.net

Overview of 4-(Octadecyloxy)phenol in Chemical Research

4-(Octadecyloxy)phenol is a specific and important example of a long-chain phenolic compound. Its structure consists of a phenol (B47542) ring where the hydroxyl group is at position 1, and an octadecyloxy group (-O(CH2)17CH3) is attached at position 4. This para-substitution pattern gives the molecule a linear, rod-like shape, which is highly conducive to forming ordered structures.

The presence of the long octadecyl chain enhances its solubility in non-polar organic solvents and provides the necessary van der Waals interactions for self-assembly. The terminal hydroxyl group is a key functional site, enabling hydrogen bonding and serving as a point for further chemical modification. This versatility has made 4-(Octadecyloxy)phenol a valuable precursor and building block in various areas of chemical research.

Physicochemical Properties of 4-(Octadecyloxy)phenol and Related Compounds

The properties of 4-(Octadecyloxy)phenol and its derivatives are central to their application in materials science. While a complete dataset for the parent compound is not always available in a single source, data for closely related structures provide valuable insights.

| Property | Value | Notes |

| Molecular Formula | C24H42O2 | |

| Molecular Weight | 362.6 g/mol | |

| Melting Point | 106-110 °C | For 4-(4'-Octadecyloxy-phenylazo)-phenol. psu.edu |

| Appearance | White waxy solid | For a related compound, 3,9-bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane. chembk.com |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607) and hexane. | General property for long-chain alkyl phenols. chembk.com |

Research Findings and Applications

Synthesis and Characterization

The synthesis of 4-(Octadecyloxy)phenol and its derivatives is typically achieved through Williamson ether synthesis. This involves the reaction of hydroquinone (B1673460) (1,4-dihydroxybenzene) with 1-bromooctadecane (B154017) in the presence of a base like potassium hydroxide (B78521). researchgate.net The resulting product can be purified by recrystallization. Characterization of these compounds is routinely performed using standard analytical techniques including Fourier-transform infrared (FT-IR) spectroscopy, which shows characteristic peaks for the phenolic O-H stretch and C-O ether linkages. psu.edu Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the molecular structure by identifying the signals corresponding to the aromatic protons and the long alkyl chain. psu.edunih.gov Mass spectrometry is also employed to verify the molecular weight. researchgate.net

Applications in Liquid Crystals

One of the most significant areas of research for 4-(Octadecyloxy)phenol is its use as a precursor in the synthesis of liquid crystals. tandfonline.com Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. The rod-like shape of molecules derived from 4-(Octadecyloxy)phenol is a key factor in their ability to form liquid crystalline phases.

For example, 4-(Octadecyloxy)phenol can be esterified with various benzoic acid derivatives to create calamitic (rod-shaped) liquid crystals. tandfonline.comscirp.org The length of the octadecyloxy chain plays a crucial role in determining the type of liquid crystal phase (e.g., nematic, smectic) and the temperature range over which these phases are stable. scirp.org Research has shown that increasing the length of the alkyl chain can influence the mesophase behavior, often leading to the formation of more ordered smectic phases. tandfonline.com A derivative, 4-(octadecyloxy)phenylsulfonic acid, has been shown to exhibit a smectic A liquid crystal state and demonstrates high proton conductivity, making it a candidate for applications in non-humidified proton-conducting materials. rsc.org

Role in Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are molecular assemblies that form spontaneously on a surface as a highly ordered layer. Phenolic compounds with long alkyl chains, including 4-(Octadecyloxy)phenol derivatives, are excellent candidates for forming SAMs on various substrates, particularly on gold surfaces. rsc.orgnih.govsigmaaldrich.com While thiols are more commonly used for creating SAMs on gold, phenols have also been shown to adsorb on gold surfaces, binding through the oxygen atom of the hydroxyl group. nih.gov

The long octadecyloxy chain drives the assembly and ordering of the molecules within the monolayer through van der Waals interactions, leading to a densely packed and stable film. smolecule.com These SAMs can be used to modify the surface properties of materials, for example, to control wetting, adhesion, or to create platforms for biosensors. The ability to introduce specific functionalities at the phenol group allows for the creation of surfaces with tailored chemical reactivity. nih.gov

Properties

CAS No. |

67399-92-2 |

|---|---|

Molecular Formula |

C24H42O2 |

Molecular Weight |

362.6 g/mol |

IUPAC Name |

4-octadecoxyphenol |

InChI |

InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-26-24-20-18-23(25)19-21-24/h18-21,25H,2-17,22H2,1H3 |

InChI Key |

ZKWFHUYRPNGFQC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Octadecyloxy Phenol and Its Derivatives

Strategies for Phenol (B47542) Derivatization with Long Alkyl Chains

Attaching a long alkyl chain, such as an octadecyl group, to a phenol requires specific and efficient chemical reactions. The primary methods involve forming an ether linkage or creating a new carbon-carbon bond through coupling reactions.

The most direct and widely used method for synthesizing 4-(octadecyloxy)phenol is the Williamson ether synthesis. wikipedia.org This reaction is a cornerstone of organic chemistry for forming both symmetrical and asymmetrical ethers. wikipedia.org The process involves a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com In this reaction, a phenoxide ion, formed by deprotonating a phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming the ether bond. wikipedia.orgjk-sci.com

For the synthesis of 4-(octadecyloxy)phenol, hydroquinone (B1673460) is typically used as the starting phenol. It is mono-alkylated using an 18-carbon alkyl halide like 1-bromooctadecane (B154017).

Reaction Mechanism:

Deprotonation: Hydroquinone is treated with a base to form the phenoxide anion.

Nucleophilic Attack: The phenoxide ion attacks the primary carbon of the octadecyl halide.

Displacement: The halide ion is displaced as a leaving group, resulting in the formation of the ether.

The choice of reagents and conditions is critical for maximizing yield and minimizing side reactions. jk-sci.comfrancis-press.com

Alkylating Agent: Primary alkyl halides, such as 1-bromooctadecane or 1-iodooctadecane, are preferred because secondary and tertiary halides are prone to undergoing elimination (E2) reactions in the presence of a strong base, which would produce an alkene instead of the desired ether. wikipedia.orgjk-sci.com The reactivity of the halide follows the trend I > Br > Cl. francis-press.com

Base: A variety of bases can be used, ranging from strong bases like sodium hydride (NaH) and potassium hydride (KH) for dialkyl ethers to milder bases like potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and potassium hydroxide (KOH) for aryl ethers. jk-sci.com

Solvent: Dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are often employed as they can solvate the cation of the base, leaving a more reactive, "naked" phenoxide anion, while minimizing side reactions. jk-sci.comfrancis-press.com

An improved Williamson ether synthesis can be achieved using phase-transfer catalysis, which facilitates the reaction between a water-soluble phenoxide and an organic-soluble alkyl halide. orgchemres.org Microwave irradiation under solvent-free conditions has also been developed as a more environmentally friendly and rapid alternative to traditional heating. orgchemres.org

| Starting Phenol | Alkylating Agent | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| Hydroquinone | 1-Bromooctadecane | K₂CO₃ | DMF | Standard conditions for aryl ether synthesis. | jk-sci.com |

| Hydroquinone | 1-Iodooctadecane | NaH | THF | Utilizes a stronger base and more reactive halide. | jk-sci.com |

| Phenol | Octadecyl Tosylate | KOH | Ethanol | Tosylate used as an alternative leaving group to halides. | wikipedia.org |

| Substituted Phenol | Long-chain Alkyl Bromide | Cs₂CO₃ | DMSO | Cesium carbonate is a mild and effective base for sensitive substrates. | jk-sci.com |

Transition-metal-catalyzed coupling reactions provide an alternative route to C-O bond formation, particularly for the synthesis of complex derivatives. The Ullmann condensation, for example, is a classical method that involves the copper-catalyzed reaction of a phenoxide with an aryl halide. While traditionally used for diaryl ethers, modifications can allow for the synthesis of alkyl aryl ethers. orgchemres.orgbeilstein-journals.org

More modern approaches utilize palladium-catalyzed C-O coupling reactions (Buchwald-Hartwig amination-type conditions adapted for etherification). These methods allow for the coupling of aryl halides or triflates with alcohols. beilstein-journals.org For synthesizing a derivative of 4-(octadecyloxy)phenol, one could start with a pre-functionalized aryl bromide and couple it with octadecanol.

Key features of these coupling reactions include:

Catalysts: Palladium complexes (e.g., Pd₂(dba)₃) or copper salts are commonly used. beilstein-journals.org

Ligands: The choice of ligand is crucial for the efficiency of palladium-catalyzed reactions. Bulky, electron-rich phosphine (B1218219) ligands are often employed. beilstein-journals.org

Substrate Scope: These methods can tolerate a wider range of functional groups compared to the Williamson synthesis, making them suitable for late-stage functionalization in the synthesis of complex molecules.

Oxidative coupling reactions, catalyzed by metals like vanadium or chromium, can join two phenol units to form C-C or C-O bonds, which is a key strategy for synthesizing biphenyl (B1667301) or diphenyl ether derivatives. wikipedia.orgcore.ac.uk

| Reaction Type | Aryl Component | Alkyl Component | Catalyst/Metal | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Palladium-catalyzed C-O Coupling | 4-Bromophenol derivative | Octadecanol | Pd₂(dba)₃ with phosphine ligand | Base (e.g., K₂CO₃), high temperature (100°C) | beilstein-journals.org |

| Ullmann Condensation | Aryl Iodide | Sodium Octadecanoxide | Cu(I) salt | High temperature, polar aprotic solvent | orgchemres.org |

| Oxidative Homo-Coupling | 4-(Octadecyloxy)phenol | - | Vanadium or Chromium complex | Oxygen as terminal oxidant | core.ac.uk |

Functional Group Interconversions and Modifications for Substituted Phenols

Once the 4-(octadecyloxy)phenol scaffold is synthesized, its structure can be further diversified through functional group interconversions. reachemchemicals.com These modifications can target the phenolic hydroxyl group, the aromatic ring, or the terminal end of the alkyl chain. Such strategies are essential for creating libraries of compounds for structure-activity relationship studies. chemrxiv.orgnih.gov

Reactions at the Phenolic Hydroxyl: The hydroxyl group can be converted into other functionalities. For example, it can be acylated to form esters or converted into a sulfonate ester (e.g., tosylate or mesylate), which is an excellent leaving group for subsequent nucleophilic substitution reactions. masterorganicchemistry.com

Reactions on the Aromatic Ring: The aromatic ring of 4-(octadecyloxy)phenol is activated towards electrophilic aromatic substitution. The bulky alkoxy group typically directs incoming electrophiles to the ortho position. Examples of such reactions include:

Halogenation: Introduction of bromine or chlorine atoms.

Nitration: Addition of a nitro group, which can then be reduced to an amino group.

Formylation: Introduction of an aldehyde group (e.g., via the Vilsmeier-Haack reaction), which can be further oxidized to a carboxylic acid (Dakin oxidation) or used in other transformations. nih.gov

Modifications of Existing Substituents: If the starting phenol already contains other functional groups, these can be modified. For example, a carboxylic acid can be converted to an amide, an ester, or reduced to an alcohol. An amino group can be diazotized and replaced with a variety of other groups. nih.govomicsonline.org

These interconversions allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and electronic character. omicsonline.org

Advanced Synthetic Approaches

Modern organic synthesis has developed sophisticated techniques that offer advantages in terms of efficiency, purification, and scalability, which are applicable to the synthesis of 4-(octadecyloxy)phenol and its complex derivatives.

Solution-phase synthesis offers high flexibility but can be hampered by difficult purification. Solid-phase synthesis simplifies purification but can be difficult to scale up. A hybrid approach uses soluble "hydrophobic tags" to combine the benefits of both. researchgate.netnih.gov

In this strategy, a long-chain alkoxy-substituted benzyl (B1604629) group, such as a 3,4,5-tris(octadecyloxy)benzyl tag, is attached to the starting material. researchgate.net This tag imparts high solubility in non-polar organic solvents (e.g., dichloromethane, THF) but insolubility in highly polar solvents like methanol (B129727). researchgate.net After each reaction step, the desired product, now carrying the hydrophobic tag, can be easily purified by precipitation from a polar solvent, simply by adding it to methanol and collecting the precipitate via filtration. This avoids the need for tedious column chromatography. researchgate.net

This method is particularly powerful for the multi-step synthesis of complex molecules like peptides and natural products, where the long octadecyloxy chains drive the purification process. researchgate.netnih.gov

For larger-scale and industrial production, continuous flow chemistry offers significant advantages over traditional batch processing. nih.gov In a continuous flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov

Advantages of Continuous Flow for Phenol Alkylation:

Enhanced Safety: Exothermic reactions can be controlled more effectively due to the high surface-area-to-volume ratio of the reactors, allowing for rapid heat dissipation. nih.gov

Increased Efficiency: Reactions can often be run at higher temperatures and pressures than in batch reactors, leading to significantly faster reaction rates. nih.gov

Scalability: Production can be scaled up by running the system for longer periods or by using parallel reactor lines, avoiding the challenges of scaling up large batch reactors.

Automation: The process can be highly automated, improving reproducibility and reducing manual labor.

Continuous processes have been developed for various reactions relevant to phenol synthesis, including alkylation using solid-acid catalysts like zeolites in fixed-bed flow reactors google.com, and for etherification reactions. google.com This technology is also being applied to multi-step syntheses, creating integrated systems that can produce complex molecules in a continuous fashion. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 4-(Octadecyloxy)phenol, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton (¹H) NMR Analysis

A ¹H NMR spectrum of 4-(Octadecyloxy)phenol would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenol (B47542) ring would typically appear as a set of doublets in the downfield region (around 6.8 ppm) due to the electron-donating effect of the ether oxygen. The protons of the methylene group directly attached to the oxygen atom (-O-CH₂-) would resonate at approximately 3.9 ppm. The long octadecyl chain would show a characteristic triplet for the terminal methyl group around 0.9 ppm and a large, complex multiplet for the numerous methylene groups between approximately 1.2 and 1.8 ppm. The phenolic hydroxyl proton would present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Octadecyloxy)phenol

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to -OH) | ~6.8 | d |

| Aromatic (ortho to -O-C₁₈H₃₇) | ~6.8 | d |

| -O-CH₂- | ~3.9 | t |

| -(CH₂)₁₆- | ~1.2-1.8 | m |

| -CH₃ | ~0.9 | t |

Note: This is a predicted data table as no specific experimental data was found in the searched literature.

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 4-(Octadecyloxy)phenol, distinct signals would be observed for the aromatic carbons and the aliphatic carbons of the octadecyl chain. The carbon attached to the hydroxyl group (C-1) and the carbon attached to the ether oxygen (C-4) would appear at the lower field end of the aromatic region. The other aromatic carbons would resonate at slightly higher fields. The carbons of the octadecyl chain would show a series of signals in the upfield aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Octadecyloxy)phenol

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-OH) | ~150 |

| C-4 (C-O-C₁₈H₃₇) | ~154 |

| Aromatic C-2, C-6 | ~116 |

| Aromatic C-3, C-5 | ~115 |

| -O-CH₂- | ~68 |

| -(CH₂)₁₆- | ~22-32 |

Note: This is a predicted data table as no specific experimental data was found in the searched literature.

Two-Dimensional (2D) NMR Techniques (COSY, HETCOR, NOESY)

To unambiguously assign all proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons and between the protons of the adjacent methylene groups in the octadecyl chain.

HETCOR (Heteronuclear Correlation): A ¹H-¹³C HETCOR (or HSQC/HMQC) spectrum would reveal one-bond correlations between protons and their directly attached carbon atoms. This would be crucial for assigning the specific ¹³C signals for each protonated carbon in the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close in space, even if they are not directly bonded. In the case of 4-(Octadecyloxy)phenol, NOESY could show correlations between the protons of the -O-CH₂- group and the aromatic protons on the adjacent carbons, confirming their proximity.

Despite a thorough search of scientific literature, specific experimental 2D NMR data (COSY, HETCOR, NOESY) for 4-(Octadecyloxy)phenol could not be located.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In the analysis of 4-(Octadecyloxy)phenol, ESI-MS would be expected to show a prominent pseudomolecular ion, such as [M-H]⁻ in negative ion mode or [M+H]⁺ or [M+Na]⁺ in positive ion mode. This would allow for the accurate determination of the molecular weight. Tandem MS (MS/MS) experiments could be performed on the pseudomolecular ion to induce fragmentation and obtain further structural information. A search of the existing literature did not yield specific ESI-MS data for 4-(Octadecyloxy)phenol.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and fingerprinting the molecular structure of 4-(Octadecyloxy)phenol. While IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations, Raman spectroscopy involves the inelastic scattering of monochromatic light. Together, they provide complementary information on the vibrational modes of the molecule.

The IR spectrum of 4-(Octadecyloxy)phenol is characterized by several key absorption bands. The presence of the phenolic hydroxyl group gives rise to a broad O-H stretching vibration, typically observed in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the phenol is expected around 1230 cm⁻¹. The aromatic nature of the compound is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The long octadecyl chain is evidenced by strong C-H stretching bands for the CH₂ and CH₃ groups in the 2850-2960 cm⁻¹ region. The ether linkage (Ar-O-C) is characterized by an asymmetric C-O-C stretching vibration, typically found around 1240 cm⁻¹, and a symmetric stretch near 1030 cm⁻¹.

Raman spectroscopy provides complementary data. The aromatic ring vibrations are often strong in the Raman spectrum, with prominent bands appearing in the 1580-1610 cm⁻¹ and 1000 cm⁻¹ regions. The symmetric C-O-C stretching of the ether linkage is also Raman active. The numerous C-H bending and stretching vibrations of the long alkyl chain contribute to a complex but characteristic pattern in the spectrum.

Table 1: Characteristic Vibrational Frequencies for 4-(Octadecyloxy)phenol

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 | Strong |

| Aromatic C=C | C=C Stretch | 1450-1600 | Strong |

| Ether (Ar-O-C) | Asymmetric C-O-C Stretch | ~1240 | Moderate |

| Ether (Ar-O-C) | Symmetric C-O-C Stretch | ~1030 | Strong |

| Alkyl C-H (CH₂, CH₃) | C-H Stretch | 2850-2960 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-(Octadecyloxy)phenol is primarily dictated by the phenolic chromophore. Phenol itself exhibits two main absorption bands in the ultraviolet region. The primary band (π → π* transition) is typically observed around 210 nm, and a secondary, less intense band (n → π* transition) appears around 270 nm.

The substitution of an octadecyloxy group at the para position is expected to cause a bathochromic (red) shift in these absorption maxima. This is due to the electron-donating nature of the ether oxygen, which extends the conjugation of the π-electron system of the benzene ring. The magnitude of this shift can also be influenced by the solvent polarity. In polar solvents, hydrogen bonding with the phenolic hydroxyl group can further influence the electronic transitions.

Table 2: Expected UV-Vis Absorption Maxima for 4-(Octadecyloxy)phenol

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Phenolic Ring | π → π | ~220-230 |

| Phenolic Ring | n → π | ~280-290 |

X-ray Diffraction Crystallography

It is anticipated that 4-(Octadecyloxy)phenol would crystallize in a layered structure. The molecules would likely arrange in a head-to-tail fashion, with the polar phenolic heads forming hydrogen-bonded networks. The long, nonpolar octadecyl tails would then interdigitate, held together by van der Waals forces. This type of packing is common for amphiphilic molecules and leads to the formation of lamellar structures. The length of the unit cell in the direction of the alkyl chains would be directly related to the length of the fully extended octadecyloxy chain. Polymorphism, the ability of a compound to exist in more than one crystalline form, is also a possibility for this type of molecule, with different packing arrangements leading to different physical properties.

Chromatographic Methods for Characterization and Purity Assessment

Chromatographic techniques are essential for the separation, identification, and purity assessment of 4-(Octadecyloxy)phenol. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of moderately polar to nonpolar compounds like 4-(Octadecyloxy)phenol. In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol (B129727).

The retention of 4-(Octadecyloxy)phenol is primarily governed by the hydrophobic interactions between its long octadecyl chain and the stationary phase. The elution is controlled by the proportion of the organic solvent in the mobile phase; a higher concentration of the organic solvent leads to a shorter retention time. The phenolic group provides some polarity, influencing its interaction with the mobile phase.

Various detectors can be coupled with HPLC for the detection of 4-(Octadecyloxy)phenol. A UV-Vis detector is commonly used, set at one of the absorption maxima of the phenolic chromophore (e.g., 280 nm). For more sensitive and selective detection, a fluorescence detector can be employed, as phenols are often naturally fluorescent. Mass spectrometry (MS) detectors provide molecular weight and structural information, enabling definitive identification.

Table 3: Typical RP-HPLC Parameters for the Analysis of 4-Alkoxyphenols

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 10 µL |

Derivatization is a chemical modification of an analyte to enhance its chromatographic properties, such as volatility, thermal stability, or detectability. For phenolic compounds, derivatization of the acidic hydroxyl group is a common strategy.

Silylation is a widely used derivatization technique where an active hydrogen in a hydroxyl group is replaced by a silyl group, typically a trimethylsilyl (TMS) group. This process is most commonly employed to increase the volatility and thermal stability of compounds for gas chromatography (GC) analysis. However, the principles of silylation are also relevant to enhancing HPLC performance, particularly for normal-phase chromatography or for improving ionization efficiency in mass spectrometry detection.

Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with the phenolic hydroxyl group of 4-(Octadecyloxy)phenol to form the corresponding TMS ether. This derivatization blocks the polar and acidic site of the molecule, which can reduce peak tailing on certain HPLC columns and can lead to more symmetrical peak shapes. While less common for routine RP-HPLC with UV detection, silylation can be advantageous when coupling HPLC to mass spectrometry, as the TMS derivative may provide better ionization characteristics. The reaction is typically fast and quantitative under mild conditions.

Table 4: Common Silylating Reagents for Phenol Derivatization

| Reagent | Abbreviation | Byproducts |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyl-trifluoroacetamide, Trifluoroacetamide |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyl-trifluoroacetamide |

Derivatization Strategies for Enhanced Chromatographic Performance

Acylation and Other Derivatization Reagents

The derivatization of 4-(octadecyloxy)phenol, particularly through acylation, is a key chemical transformation for modifying its physical and chemical properties. Acylation involves the introduction of an acyl group (R-C=O) onto the phenolic hydroxyl group, forming an ester. This modification can be strategically employed to enhance the compound's performance in various applications by altering its solubility, reactivity, and thermal stability. A variety of acylating and derivatizing reagents can be utilized for this purpose, ranging from simple acyl chlorides to more complex anhydrides and specialized reagents tailored for specific analytical or synthetic outcomes.

The selection of an appropriate derivatization reagent is contingent upon the desired properties of the final product and the required reaction conditions. For instance, in the synthesis of heat stabilizers or polymerization initiators, long-chain fatty acyl groups may be introduced to improve compatibility with polymeric matrices. For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), derivatization with reagents that introduce a readily ionizable or electron-capturing moiety can significantly enhance detection sensitivity and chromatographic performance.

Commonly, the acylation of phenols like 4-(octadecyloxy)phenol is achieved through reaction with acyl chlorides or acid anhydrides in the presence of a base catalyst. The base, typically a tertiary amine like pyridine or triethylamine, serves to neutralize the hydrogen chloride or carboxylic acid byproduct, thereby driving the reaction to completion. The general reaction scheme involves the nucleophilic attack of the phenolic oxygen on the electrophilic carbonyl carbon of the acylating agent.

While specific research detailing the extensive derivatization of 4-(octadecyloxy)phenol is not broadly available in public literature, the principles of phenolic acylation can be applied. The reactivity of the phenolic hydroxyl group in 4-(octadecyloxy)phenol is influenced by the electron-donating nature of the octadecyloxy group at the para position, which can facilitate the reaction.

The following table outlines potential acylation and derivatization reagents that could be used for 4-(octadecyloxy)phenol, based on general phenolic reactivity. The resulting derivatives would exhibit modified properties, and their structural confirmation would rely on advanced spectroscopic techniques.

| Reagent Type | Specific Reagent | Potential Derivative | Purpose of Derivatization |

| Acyl Halide | Acetyl chloride | 4-(Octadecyloxy)phenyl acetate (B1210297) | Introduction of a simple acetyl group for property modification. |

| Acyl Halide | Benzoyl chloride | 4-(Octadecyloxy)phenyl benzoate | Introduction of a benzoyl group, potentially enhancing thermal stability. |

| Acid Anhydride | Acetic anhydride | 4-(Octadecyloxy)phenyl acetate | Alternative to acetyl chloride, often with milder reaction conditions. |

| Silylating Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 4-(Octadecyloxy)-1-(trimethylsiloxy)benzene | To increase volatility and thermal stability for GC-MS analysis. |

The structural elucidation of these derivatives would be paramount. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm the successful acylation and determine the precise structure of the resulting ester. For example, in the ¹H NMR spectrum of an acylated product, the disappearance of the phenolic hydroxyl proton signal and the appearance of new signals corresponding to the acyl group would be indicative of a successful reaction. In the FTIR spectrum, the appearance of a strong carbonyl (C=O) stretching band, typically in the region of 1735-1770 cm⁻¹, would provide further evidence of ester formation.

Supramolecular Chemistry and Self Assembly Phenomena

Intermolecular Interactions Governing Self-Assembly

The self-assembly of 4-(octadecyloxy)phenol is a complex process driven by several key non-covalent interactions. The balance and strength of these forces dictate the final supramolecular architecture.

Hydrogen bonding plays a pivotal role in the organization of 4-(octadecyloxy)phenol molecules. The hydroxyl group of the phenol (B47542) ring can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular networks. These interactions are highly directional and contribute significantly to the stability of the assembled structures. In aqueous environments, the hydrophobic effect provides a powerful driving force for self-assembly. The long octadecyl chains are expelled from the water, leading to their aggregation to minimize the unfavorable interactions between the hydrocarbon tails and water molecules. This process is entropically driven and is fundamental to the formation of micelles, vesicles, and monolayers at the air-water interface.

The aromatic phenol rings of 4-(octadecyloxy)phenol can interact through π-π stacking. These interactions, arising from the overlap of p-orbitals in adjacent aromatic rings, contribute to the cohesive energy of the assembly. While weaker than hydrogen bonds, the cumulative effect of multiple π-π stacking interactions can significantly influence the packing and orientation of the molecules within the supramolecular structure, often leading to more ordered and compact arrangements.

Formation of Ordered Molecular Structures

The interplay of the aforementioned intermolecular forces results in the formation of highly organized molecular structures, particularly at interfaces.

At the air-water interface, 4-(octadecyloxy)phenol molecules can spontaneously form a monomolecular layer, or Langmuir film. In this arrangement, the hydrophilic phenol head groups are oriented towards the aqueous phase, while the hydrophobic octadecyl tails are directed towards the air. This interfacial assembly is a direct consequence of the amphiphilic nature of the molecule and is driven by the hydrophobic effect and stabilized by intermolecular interactions within the monolayer.

Under controlled conditions of surface pressure and temperature, the monolayer of 4-(octadecyloxy)phenol at the air-water interface can undergo phase transitions to form more ordered, two-dimensional crystalline structures. In these arrangements, the molecules adopt a regular, repeating pattern, akin to a 2D crystal. These ordered domains can further organize into larger lamellar structures, where layers of molecules are stacked upon one another, driven by the optimization of intermolecular forces, including hydrogen bonding between the head groups and van der Waals interactions between the alkyl chains.

Aggregated and Nanostructured Assemblies

The self-assembly of 4-(octadecyloxy)phenol and its derivatives in various environments gives rise to a diverse range of aggregated and nanostructured assemblies. The balance between the hydrophilic and hydrophobic interactions, as well as the molecular geometry, dictates the final morphology of these structures. In solution, these molecules can form micelles, vesicles, or nanotubes, while at interfaces, they can organize into highly ordered monolayers.

The formation of these structures is a concentration-dependent process. At low concentrations, 4-(octadecyloxy)phenol analogues exist as monomers. As the concentration increases past a critical point, they begin to aggregate into more complex structures to minimize the unfavorable interactions between the hydrophobic tails and the surrounding polar medium. For instance, in aqueous solutions, the hydrophobic octadecyl chains will aggregate to form the core of micelles or the bilayer of vesicles, while the hydrophilic phenol groups are exposed to the water.

The ability of long-chain 4-alkoxyphenols to form various nanostructures is a subject of ongoing research. For example, related amphiphilic molecules have been shown to self-assemble into nanofibers, which can further entangle to form hydrogels. The formation of these structures is often driven by a combination of hydrogen bonding between the phenolic hydroxyl groups and hydrophobic interactions between the alkyl chains.

Furthermore, at the air-water interface, derivatives of 4-(octadecyloxy)phenol can form stable Langmuir monolayers. These monolayers can be transferred to solid substrates to create Langmuir-Blodgett films, which are highly ordered molecular assemblies with controlled thickness and composition. The packing and orientation of the molecules within these films are influenced by factors such as surface pressure and the nature of the subphase.

The following table summarizes the types of nanostructures that can be formed by the self-assembly of 4-(octadecyloxy)phenol and related long-chain 4-alkoxyphenols:

| Assembly Type | Driving Forces | Environment |

| Micelles | Hydrophobic interactions, Hydrogen bonding | Aqueous solution |

| Vesicles | Hydrophobic interactions, Hydrogen bonding | Aqueous solution |

| Nanotubes/Nanofibers | Hydrogen bonding, π-π stacking, van der Waals forces | Organic solvents or aqueous solutions |

| Langmuir Monolayers | Interfacial tension, van der Waals forces | Air-water interface |

| Langmuir-Blodgett Films | Surface pressure, van der Waals forces | Solid substrate |

Supramolecular Chirality in Achiral Systems

Chirality is a fundamental property in chemistry and biology, often associated with the presence of a stereogenic center in a molecule. However, chirality can also emerge at the supramolecular level from the ordered arrangement of achiral molecules. This phenomenon, known as supramolecular chirality, is of great interest for the development of new functional materials.

Although 4-(octadecyloxy)phenol is an achiral molecule, its self-assembled structures can exhibit supramolecular chirality. This can occur, for example, in the liquid crystalline phases formed by this compound. In a nematic liquid crystal phase, the introduction of a chiral dopant can induce a helical twist, leading to a chiral nematic (cholesteric) phase. Even without a chiral dopant, spontaneous symmetry breaking during the self-assembly process can lead to the formation of chiral domains with opposite handedness.

The helical twisting power (HTP) is a measure of the ability of a chiral dopant to induce a helical structure in a nematic host. For achiral molecules that form chiral aggregates, an effective HTP can be considered. The HTP is dependent on the molecular structure of the dopant and its interactions with the liquid crystal host. For long-chain 4-alkoxyphenols, the length of the alkyl chain can influence the HTP, with longer chains potentially leading to a stronger chiral induction under certain conditions. rsc.org

The characterization of supramolecular chirality is typically performed using circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light. A non-zero CD signal indicates the presence of chirality in the sample.

The expression of supramolecular chirality can be influenced by a variety of external factors, providing a means to control the chiroptical properties of the system. These factors can include temperature, solvent, and the application of external fields.

Temperature: Temperature can have a significant impact on the stability and handedness of supramolecular chiral assemblies. uu.nl In some systems, a change in temperature can lead to an inversion of the helical sense or a complete loss of chirality. This is often due to a shift in the delicate balance of non-covalent interactions that govern the self-assembly process.

Solvent: The choice of solvent can influence the formation and stability of chiral aggregates. A solvent that strongly interacts with the solute molecules may disrupt the hydrogen bonding or other interactions necessary for the formation of a chiral superstructure.

External Fields: The application of external fields, such as electric or magnetic fields, can be used to align supramolecular assemblies and, in some cases, to induce or modulate their chirality. For example, the alignment of liquid crystal domains by an electric field can enhance the observed chiroptical effects.

The following table provides examples of how external factors can influence the supramolecular chirality of systems composed of achiral molecules:

| External Factor | Effect on Supramolecular Chirality |

| Temperature | Can induce helix inversion or loss of chirality. uu.nl |

| Solvent Polarity | Can affect the stability and handedness of chiral aggregates. |

| Electric Field | Can align chiral domains, enhancing chiroptical signals. |

| Mechanical Shear | Can induce a preferred handedness in certain systems. |

Coordination-Driven Self-Assembly in Metal-Organic Systems

The phenolic hydroxyl group of 4-(octadecyloxy)phenol can act as a ligand for metal ions, enabling its participation in coordination-driven self-assembly. This process involves the formation of coordination bonds between the phenol and metal centers, leading to the construction of well-defined metal-organic architectures.

The coordination of metal ions with phenolic ligands can result in the formation of a variety of structures, including discrete metal-organic complexes, coordination polymers, and metal-organic frameworks (MOFs). The final structure is determined by the coordination geometry of the metal ion, the stoichiometry of the reactants, and the reaction conditions.

While specific studies on the coordination-driven self-assembly of 4-(octadecyloxy)phenol are not widely reported, the principles of metal-phenolic network formation are well-established. The long octadecyl chain of 4-(octadecyloxy)phenol would be expected to impart interesting properties to the resulting metal-organic materials, such as increased solubility in nonpolar solvents and the ability to form self-assembled structures with long-range order.

For example, the reaction of 4-(octadecyloxy)phenol with a metal acetate (B1210297) could lead to the formation of a metal-phenolate complex. Depending on the metal ion and the reaction conditions, these complexes could then self-assemble into larger structures through bridging interactions or other non-covalent forces.

Directed Self-Assembly and Nanoscale Control

The ability to control the self-assembly of 4-(octadecyloxy)phenol at the nanoscale is crucial for its application in nanotechnology. Directed self-assembly techniques provide a means to guide the formation of ordered structures with precise control over their size, shape, and orientation.

One powerful technique for the directed self-assembly of amphiphilic molecules like 4-(octadecyloxy)phenol is the Langmuir-Blodgett (LB) method. As mentioned previously, this technique allows for the formation of highly ordered monolayers at the air-water interface, which can then be transferred to a solid substrate. By controlling the surface pressure during deposition, it is possible to tune the packing density and molecular orientation within the film.

Another approach to directed self-assembly is to use a patterned substrate to template the growth of molecular assemblies. For example, a substrate with alternating regions of hydrophilic and hydrophobic character could be used to direct the assembly of 4-(octadecyloxy)phenol into specific patterns.

Scanning probe techniques, such as dip-pen nanolithography (DPN), can also be used for the directed assembly of molecules on a surface with nanoscale precision. nih.gov In DPN, a sharp atomic force microscope (AFM) tip is used to "write" molecules onto a substrate, allowing for the creation of complex patterns and arrays.

The following table summarizes some of the key techniques used for the directed self-assembly of 4-(octadecyloxy)phenol and the level of control they offer:

| Technique | Principle | Level of Control |

| Langmuir-Blodgett Deposition | Transfer of a compressed monolayer from a liquid surface to a solid substrate. | Control over film thickness, packing density, and molecular orientation. |

| Template-Directed Assembly | Use of a pre-patterned substrate to guide molecular assembly. | Control over the spatial arrangement of assemblies on a surface. |

| Dip-Pen Nanolithography (DPN) | Direct writing of molecules onto a surface using an AFM tip. nih.gov | High-resolution patterning of molecules with precise control over feature size and placement. nih.gov |

Mechanistic Studies of 4 Octadecyloxy Phenol and Its Derivatives

Reaction Mechanisms in Synthetic Pathways

The primary synthetic route to 4-(Octadecyloxy)phenol is the Williamson ether synthesis, a well-established method for forming ethers. wikipedia.orgscienceinfo.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgjk-sci.com The synthesis of 4-(Octadecyloxy)phenol typically involves the reaction of hydroquinone (B1673460) with a long-chain alkyl halide, such as 1-bromooctadecane (B154017) or 1-chlorooctadecane.

The mechanism can be described in two main steps:

Deprotonation of the Phenol (B47542): The reaction is initiated by the deprotonation of one of the hydroxyl groups of hydroquinone using a strong base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium hydroxide (B78521) (NaOH). jk-sci.com The base abstracts an acidic proton from the phenolic hydroxyl group, resulting in the formation of a sodium or potassium phenoxide ion. This phenoxide is a potent nucleophile. Due to the presence of two hydroxyl groups on hydroquinone, careful control of stoichiometry is required to favor mono-alkylation over di-alkylation. researchgate.net

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon atom of the octadecyl halide. scienceinfo.com In a concerted step characteristic of an SN2 reaction, the nucleophile attacks from the backside relative to the leaving group (e.g., Br⁻ or Cl⁻). wikipedia.org This leads to the formation of the C-O ether bond and the simultaneous displacement of the halide ion, yielding 4-(Octadecyloxy)phenol. wikipedia.orgscienceinfo.com

The reaction is most efficient with primary alkyl halides like 1-bromooctadecane, as secondary or tertiary halides are more prone to undergo competing elimination (E2) reactions, especially given that phenoxides are strong bases. scienceinfo.comjk-sci.com The use of polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), can enhance the rate of the SN2 reaction. jk-sci.com

Table 1: Mechanistic Steps in the Williamson Ether Synthesis of 4-(Octadecyloxy)phenol

| Step | Description | Reactants | Intermediates/Transition States | Products |

| 1 | Deprotonation | Hydroquinone, Base (e.g., NaOH) | Hydroquinone phenoxide ion | Water, Sodium hydroquinone phenoxide |

| 2 | SN2 Attack | Sodium hydroquinone phenoxide, 1-Bromooctadecane | SN2 transition state | 4-(Octadecyloxy)phenol, Sodium Bromide |

Mechanistic Insights into Antioxidant Action (Chemical Basis)

The antioxidant activity of 4-(Octadecyloxy)phenol is rooted in the chemical reactivity of its phenolic hydroxyl group. Like other phenolic antioxidants, it can neutralize free radicals, thereby interrupting the chain reactions that lead to oxidative damage. The primary mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical. mdpi.com

The principal mechanism by which phenolic compounds exert their antioxidant effect is through Hydrogen Atom Transfer (HAT). mdpi.com In this process, the phenolic antioxidant (ArOH) donates its hydroxyl hydrogen to a highly reactive free radical (R•), such as a peroxyl radical (ROO•).

ArOH + R• → ArO• + RH

This transfer neutralizes the initial radical, converting it into a more stable, non-radical species (RH), and in doing so, terminates the radical chain reaction. The phenolic compound is itself converted into a phenoxyl radical (ArO•). nih.gov The energy required for this process is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond. Substituents on the aromatic ring that can stabilize the resulting phenoxyl radical lower the BDE, making the hydrogen atom transfer more favorable. The para-octadecyloxy group is an electron-donating group, which helps to stabilize the radical through resonance and inductive effects, enhancing its antioxidant capacity. acs.org

Following the initial hydrogen atom transfer, the newly formed 4-(octadecyloxy)phenoxyl radical is relatively stable and less reactive than the initial free radical it scavenged. scholaris.ca This stability is key to its function, preventing it from initiating new radical chains. The unpaired electron in the phenoxyl radical is delocalized across the aromatic ring and the oxygen atom, with significant spin density at the ortho and para positions. scholaris.ca

The scavenging pathway can proceed further through several mechanisms:

Radical-Radical Termination: The phenoxyl radical can react with a second free radical (R•) to form a stable, non-radical adduct. ArO• + R• → ArOR

Dimerization: Two phenoxyl radicals can react with each other to form a stable dimer, effectively removing both radicals from the system. mdpi.com

Through these pathways, a single molecule of 4-(Octadecyloxy)phenol can neutralize more than one free radical, making it an efficient chain-breaking antioxidant. The long alkyl chain also imparts lipophilic character to the molecule, allowing it to be effective in non-polar environments such as lipid membranes and oils, where lipid peroxidation occurs.

Table 2: Key Radical Reactions in Antioxidant Mechanism

| Reaction Type | Generic Equation | Role in Antioxidant Action |

| Initiation (HAT) | ArOH + R• → ArO• + RH | Neutralizes initial radical, stops chain propagation |

| Termination | ArO• + R• → ArOR | Scavenges a second radical |

| Termination | ArO• + ArO• → Dimer | Scavenges another phenoxyl radical |

Interfacial Molecular Reorganization and Isomerization Mechanisms

As an amphiphilic molecule, 4-(Octadecyloxy)phenol possesses both a polar, hydrophilic head (the phenol group) and a long non-polar, hydrophobic tail (the octadecyl chain). nih.gov This dual character dictates its behavior at interfaces, such as an oil-water or air-water interface. mdpi.com At such interfaces, these molecules undergo spontaneous self-organization to minimize free energy.

The primary mechanism of interfacial organization involves the orientation of the molecules with the polar phenolic head group immersed in the aqueous phase and the non-polar octadecyl tail extending into the non-polar phase (oil or air). nih.gov This alignment forms a molecular monolayer at the interface.

The packing and reorganization within this monolayer are governed by intermolecular forces:

Van der Waals forces: Attractive forces between the long octadecyl chains promote ordered packing and a condensed film structure. nih.gov

Hydrogen bonding: The phenolic hydroxyl groups can form hydrogen bonds with water molecules and potentially with neighboring phenol groups, influencing the arrangement and stability of the head groups at the interface.

Studies on similar long-chain alkylphenols suggest that the alkyl chain at the para position tends to extend away from the interface into the non-polar phase. nih.gov The degree of packing and order can change in response to variables like surface pressure or temperature, leading to phase transitions within the monolayer. For instance, an increase in surface pressure can force the molecules closer together, causing the alkyl chains to transition from a disordered, liquid-like state to a more ordered, solid-like state. This molecular reorganization alters the physical properties of the interface, such as its tension and viscoelasticity. rsc.orgmdpi.com While significant reorganization occurs based on molecular packing, specific isomerization mechanisms (e.g., cis-trans or keto-enol tautomerism) are not typically characteristic of this stable aromatic ether structure under these conditions.

Theoretical and Computational Investigations

Quantum Mechanical Calculations (DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are quantum mechanical methods widely used to predict the electronic properties of molecules with a high degree of accuracy. These methods are instrumental in understanding the structure, stability, and reactivity of phenolic compounds.

The electronic structure of 4-(Octadecyloxy)phenol is characterized by the interplay between the electron-donating octadecyloxy group and the aromatic phenol (B47542) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key frontier molecular orbitals (FMOs) that determine the molecule's reactivity and electronic properties. youtube.com

For phenolic compounds, the HOMO is typically localized on the phenol ring and the oxygen atom of the hydroxyl group, reflecting their electron-rich nature and susceptibility to electrophilic attack. The LUMO, conversely, is generally distributed over the aromatic ring and is associated with the molecule's ability to accept electrons. The long, saturated octadecyl chain of the octadecyloxy group primarily influences the molecule's physical properties, such as solubility and self-assembly, and has a lesser electronic effect on the aromatic system compared to the ether oxygen.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. In 4-(Octadecyloxy)phenol, the electron-donating nature of the alkoxy group is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted phenol.

Table 1: Predicted Frontier Molecular Orbital Characteristics for 4-(Octadecyloxy)phenol (Note: The following table is based on general principles of quantum chemistry applied to phenolic ethers and is for illustrative purposes as specific computational data for 4-(Octadecyloxy)phenol is not readily available.)

| Molecular Orbital | Predicted Localization | Role in Reactivity |

| HOMO | Phenolic ring and hydroxyl oxygen | Electron donation, site for electrophilic attack |

| LUMO | Aromatic ring | Electron acceptance, site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and stability |

Computational methods like DFT are effective in calculating the dipole moment and polarizability of molecules, which are crucial for understanding their intermolecular interactions. The dipole moment of 4-(Octadecyloxy)phenol arises from the vector sum of the individual bond dipoles. The electronegative oxygen atoms of the hydroxyl and ether groups create a net dipole moment.

Global reactivity descriptors, derived from the energies of the FMOs, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include chemical potential, hardness, softness, and the electrophilicity index.

Chemical Potential (μ) : Indicates the escaping tendency of electrons from a system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

For 4-(Octadecyloxy)phenol, the presence of the electron-donating octadecyloxy group is expected to influence these parameters, likely increasing its nucleophilicity compared to phenol.

Time-dependent DFT (TD-DFT) is a reliable method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.gov The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π-π* transitions within the aromatic ring for phenolic compounds. The octadecyloxy substituent is expected to cause a slight red-shift (shift to longer wavelengths) in the absorption bands compared to phenol, due to its electron-donating effect.

DFT calculations can also predict the infrared (IR) spectrum by calculating the vibrational frequencies of the molecule. This allows for the assignment of the characteristic vibrational modes, such as the O-H stretching of the phenolic hydroxyl group, the C-O stretching of the ether linkage, and the aromatic C-H and C=C stretching vibrations.

The acidity of the phenolic proton (pKa) is a fundamental property of 4-(Octadecyloxy)phenol. Computational methods, particularly those combining DFT with continuum solvation models (like PCM or SMD), have proven to be accurate in predicting the pKa of phenols. nih.govresearchgate.netscispace.com The calculation typically involves determining the Gibbs free energy change for the deprotonation reaction in solution.

The pKa value is influenced by the electronic effects of the substituents on the phenol ring. The electron-donating octadecyloxy group at the para position is expected to slightly increase the pKa of 4-(Octadecyloxy)phenol compared to unsubstituted phenol, making it a slightly weaker acid. This is because the electron-donating group destabilizes the resulting phenoxide anion.

Table 2: Comparison of Predicted Acidity (Note: This table is illustrative and based on general substituent effects on phenol acidity.)

| Compound | Substituent Effect | Predicted pKa relative to Phenol |

| Phenol | - | ~10 |

| 4-(Octadecyloxy)phenol | Electron-donating | Slightly higher than 10 |

Molecular Dynamics Simulations of Self-Assembled Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, particularly for large systems like self-assembled structures. nih.govresearchgate.net Given its amphiphilic nature, with a polar phenolic head group and a long nonpolar octadecyl tail, 4-(Octadecyloxy)phenol is expected to form self-assembled structures such as micelles or layers in appropriate solvents or at interfaces.

MD simulations can provide detailed insights into the dynamics of the self-assembly process, the stability of the resulting aggregates, and the orientation of the molecules within these structures. These simulations can model the interactions between the 4-(Octadecyloxy)phenol molecules and with the surrounding solvent, taking into account forces like van der Waals interactions and hydrogen bonding. For instance, simulations could predict the formation of ordered monolayers at an air-water interface, with the phenolic heads interacting with water and the hydrophobic tails extending into the air.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling can be employed to investigate the mechanisms and energetics of reactions involving 4-(Octadecyloxy)phenol. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a deeper understanding of the reaction kinetics.

For example, the antioxidant activity of phenols often involves the donation of the phenolic hydrogen atom to a free radical. Computational modeling can be used to calculate the bond dissociation enthalpy (BDE) of the O-H bond in 4-(Octadecyloxy)phenol. A lower BDE indicates a greater antioxidant potential. The electron-donating octadecyloxy group is expected to slightly lower the O-H BDE compared to phenol, potentially enhancing its radical scavenging ability.

Furthermore, computational studies can model electrophilic substitution reactions on the aromatic ring, predicting the regioselectivity and the influence of the octadecyloxy group on the reaction rates.

Applications in Advanced Functional Materials

Liquid Crystalline Materials Development

The incorporation of the 4-(octadecyloxy)phenol moiety into molecular structures has been explored for the creation of novel liquid crystalline materials. The extended octadecyloxy chain plays a crucial role in influencing the mesomorphic properties of these materials.

Thermotropic Mesophase Characterization (Nematic, Smectic A, B, G)

The thermotropic behavior of materials containing the 4-(octadecyloxy)phenol unit is characterized by the formation of various mesophases upon temperature changes. The long octadecyloxy chain generally promotes the formation of smectic phases, where molecules are arranged in layers. In calamitic (rod-shaped) liquid crystals, the presence of long terminal alkyl chains often leads to the exhibition of smectic phases in addition to or instead of nematic phases. For instance, in homologous series of liquid crystals, shorter alkyl chains might favor a nematic phase, where the molecules have orientational but no positional order. As the chain length increases, the tendency to form more ordered smectic phases, such as Smectic A (SmA) and Smectic C (SmC), increases due to enhanced intermolecular van der Waals forces.

Design of Mesogenic Cores with Octadecyloxy Chains

In the design of liquid crystal molecules, the mesogenic core is the rigid part of the molecule that is primarily responsible for the anisotropic properties. The terminal flexible chains, such as the octadecyloxy chain, play a critical role in modulating the melting and clearing points, as well as determining the type of mesophase formed.

Calixarene-Based Liquid Crystals

Calixarenes are macrocyclic compounds that can serve as versatile scaffolds for the construction of complex supramolecular structures, including liquid crystals. Functionalization of calixarenes at their upper or lower rims with mesogenic units can lead to the formation of discotic or calamitic liquid crystals.

The attachment of moieties containing long alkyl chains, such as the 4-(octadecyloxy)phenol group, to a calixarene core is a strategy to induce liquid crystalline behavior. For instance, the functionalization of a calix rsc.orgarene core with p-alkoxy benzoic acids of varying chain lengths has been shown to result in thermotropic liquid crystals. Specifically, complexes with longer alkoxy chains (n=12, 14, 16, 18) exhibited columnar (Col) phases, with the melting and clearing points increasing with chain length. nih.gov This indicates that incorporating 4-(octadecyloxy)phenol units onto a calixarene platform could lead to the formation of highly ordered columnar mesophases. nih.gov These materials are of interest for their potential applications in areas such as molecular electronics and sensors.

Optoelectronic Materials

While specific data on the optoelectronic properties of materials based solely on 4-(octadecyloxy)phenol is limited in the provided search results, general principles and related research on similar structures offer insights into their potential applications.

Photoluminescence and Absorption Properties

The photophysical properties, such as photoluminescence and absorption, of materials are intrinsically linked to their molecular structure. The phenolic core of 4-(octadecyloxy)phenol can be part of a larger conjugated system when incorporated into more complex molecules. For example, luminescent calix rsc.orgarene derivatives have been synthesized by functionalizing the calixarene core with aromatic units. nih.gov The photophysical investigations of such compounds have revealed strong electronic coupling between the appended moieties. nih.gov

By incorporating 4-(octadecyloxy)phenol into π-conjugated systems, it is plausible to develop materials with interesting photoluminescence and absorption characteristics. The long octadecyloxy chain could influence the solid-state packing and morphology, which in turn can affect the photophysical properties of the material.

Polarizing Film Applications

Polarizing films are essential components in liquid crystal displays (LCDs) and other optical devices. These films selectively transmit light with a specific polarization. Thermotropic liquid crystals can be used in the fabrication of reflective films and polarizers. taylorandfrancis.com The ability of liquid crystal molecules to align in a specific direction under the influence of an external stimulus is key to their application in polarizing films.

Materials containing long alkyl chains, like the octadecyloxy group, can be designed to exhibit specific liquid crystalline phases with a high degree of molecular order. This order can be "frozen" in place, for example by in-situ polymerization, to create a solid film with anisotropic optical properties. taylorandfrancis.com While there is no direct evidence in the provided results for the use of 4-(octadecyloxy)phenol in commercial polarizing films, its inherent liquid crystalline potential makes it a candidate for research and development in this area.

Electron Transport Phenomena in Thin Films

Direct studies on the electron transport properties of pure 4-(Octadecyloxy)phenol thin films are not extensively documented in publicly available research. However, the molecular structure of 4-(Octadecyloxy)phenol, characterized by a long, insulating octadecyl alkyl chain and a polar phenol (B47542) headgroup, provides a basis for predicting its behavior in thin film configurations. The electrical properties of such films are expected to be dominated by the insulating nature of the long alkyl chains.

The primary mechanism of charge transport through thin films of long-chain alkyl compounds is typically quantum tunneling. The rate of this transport is known to decrease exponentially with the thickness of the insulating layer. Therefore, a monolayer of 4-(Octadecyloxy)phenol would be expected to act as a dielectric barrier.

The table below summarizes the expected electrical properties of 4-(Octadecyloxy)phenol thin films based on the characteristics of similar long-chain organic molecules.

| Property | Expected Characteristic for 4-(Octadecyloxy)phenol Thin Films | Rationale |

| Conductivity | Low (insulating) | The long, saturated octadecyl chain acts as a dielectric barrier. |

| Primary Transport Mechanism | Quantum Tunneling | Dominant mechanism for charge transport across thin insulating organic layers. |

| Dependence on Thickness | Exponential decrease in current with increasing thickness | Characteristic of tunneling transport. |

| Influence of Molecular Packing | Significant | Ordered packing can influence the efficiency of charge hopping between phenol headgroups. |

Chemical Stabilizers and Antioxidants (Material Preservation)

Phenolic compounds are widely recognized for their role as primary antioxidants, and 4-(Octadecyloxy)phenol is no exception. Its utility as a chemical stabilizer stems from the ability of the phenolic hydroxyl group to act as a free radical scavenger. This is particularly relevant in the preservation of polymeric materials, which are susceptible to degradation initiated by free radicals generated by heat, light, or mechanical stress.

The antioxidant mechanism of 4-(Octadecyloxy)phenol involves the donation of the hydrogen atom from its hydroxyl group to a reactive free radical. This process neutralizes the radical, thereby terminating the degradation chain reaction. The resulting phenoxy radical is stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, making it less reactive and less likely to initiate further degradation.

The long octadecyl chain of 4-(Octadecyloxy)phenol enhances its compatibility with and reduces its volatility from non-polar polymer matrices, such as polyolefins. This ensures its long-term efficacy as a stabilizer within the material. Phenolic antioxidants are often used in synergy with other types of stabilizers, such as phosphites or thioesters, which act as secondary antioxidants by decomposing hydroperoxides, another species involved in polymer degradation. However, it is important to note that potential antagonistic interactions can occur between phenolic antioxidants and hindered amine light stabilizers (HALS), another common class of polymer stabilizers.

The table below outlines the key features of 4-(Octadecyloxy)phenol as a chemical stabilizer.

| Feature | Description |

| Antioxidant Type | Primary (free radical scavenger) |

| Mechanism of Action | Hydrogen atom donation to free radicals |

| Key Functional Group | Phenolic hydroxyl group |

| Role of the Octadecyl Chain | Enhances polymer compatibility and reduces volatility |

| Synergistic Combinations | Often used with secondary antioxidants (e.g., phosphites, thioesters) |

| Potential Antagonism | Can have antagonistic interactions with hindered amine light stabilizers (HALS) |

Sensing Applications in Chemical Environments

While there is a lack of direct research demonstrating the use of 4-(Octadecyloxy)phenol as the primary recognition element in chemical sensors, its molecular structure suggests potential applications in the development of certain types of sensing platforms. Specifically, its amphiphilic nature, with a hydrophilic phenol head and a long hydrophobic alkyl tail, makes it a candidate for modifying electrode surfaces to create sensors for detecting non-polar or amphiphilic analytes.

The principle behind such an application would involve the formation of a self-assembled monolayer (SAM) of 4-(Octadecyloxy)phenol on a conductive surface, such as a gold electrode. This monolayer would present a hydrophobic interface to the sample environment. Such a modified electrode could be used in electrochemical sensing techniques, like voltammetry or amperometry, to detect hydrophobic molecules that would preferentially partition into the hydrophobic layer from an aqueous solution. The interaction of the analyte with this modified surface could lead to a measurable change in the electrochemical signal.

For instance, the hydrophobic layer could concentrate a non-polar analyte near the electrode surface, enhancing the sensitivity of its detection. The selectivity of such a sensor would be primarily based on the hydrophobicity of the analyte. While not highly specific, this approach could be useful for the detection of a class of compounds, such as certain organic pollutants in water.

The following table summarizes the potential role of 4-(Octadecyloxy)phenol in sensing applications.

| Potential Application | Principle of Operation | Target Analytes |

| Electrode Surface Modifier | Formation of a hydrophobic self-assembled monolayer (SAM) to create a selective interface. | Non-polar or amphiphilic molecules. |

| Electrochemical Sensing | Pre-concentration of hydrophobic analytes at the electrode surface, leading to enhanced electrochemical signals. | Organic pollutants, hydrophobic biomolecules. |

Surface Functionalization and Interface Engineering

The amphiphilic character of 4-(Octadecyloxy)phenol makes it well-suited for applications in surface functionalization and interface engineering. The ability of its derivatives to form highly organized thin films, such as Langmuir-Blodgett films, is a key attribute in this context.

When a derivative of 4-(Octadecyloxy)phenol is spread on a water surface, the polar phenol headgroups will orient towards the water, while the hydrophobic octadecyl chains will extend into the air. Upon compression, these molecules can be forced into a tightly packed, ordered monolayer. This monolayer can then be transferred onto a solid substrate, a technique known as Langmuir-Blodgett deposition, to create a well-defined organic thin film with controlled thickness and molecular orientation.

The properties of the resulting functionalized surface are dictated by the exposed chemical groups. In the case of a 4-(Octadecyloxy)phenol monolayer, the surface would be covered by the terminal methyl groups of the octadecyl chains, resulting in a low-energy, hydrophobic surface. Such surfaces are of interest for a variety of applications, including creating water-repellent coatings, controlling wetting and adhesion, and serving as model surfaces for studying interfacial phenomena.

Furthermore, by co-spreading 4-(Octadecyloxy)phenol with other amphiphilic molecules, it is possible to create mixed monolayers with tailored surface properties. This allows for fine-tuning of surface energy, chemical reactivity, and other interfacial characteristics.

The table below details the applications of 4-(Octadecyloxy)phenol in surface functionalization.

| Technique | Description | Resulting Surface Properties | Potential Applications |

| Langmuir-Blodgett Deposition | Formation of ordered monolayers on a water subphase, followed by transfer to a solid substrate. | Highly ordered, hydrophobic, low-energy surface. | Water-repellent coatings, control of wetting and adhesion, model surfaces for interfacial studies. |

| Mixed Monolayer Formation | Co-spreading with other amphiphiles to create films with tailored properties. | Tunable surface energy and chemical functionality. | Creation of surfaces with specific recognition sites, patterned surfaces. |

Conclusion and Future Research Directions

Summary of Key Research Findings

Research on 4-(Octadecyloxy)phenol has primarily highlighted its utility as a precursor and a functional molecule in polymer science and material chemistry. The presence of the long C18 alkyl chain imparts significant hydrophobicity and the ability to form ordered structures, while the reactive phenol (B47542) group offers a site for further chemical modification.

Key findings can be summarized as follows:

Intermediate in Polymer Synthesis: The phenolic hydroxyl group serves as a reactive site for polymerization reactions. It has been utilized in the synthesis of specialized phenolic resins and polyethers. The long octadecyloxy chain influences the properties of the resulting polymers, often enhancing their thermal stability, solubility in nonpolar solvents, and imparting unique surface properties.

Building Block for Liquid Crystals: Molecules with long alkyl chains, such as 4-(Octadecyloxy)phenol, are known precursors for thermotropic liquid crystals. The rod-like structure is conducive to forming mesophases, a state of matter between conventional liquid and solid crystalline phases, which is critical for applications in displays and sensors.

Precursor for Functional Dyes: The phenol moiety can be derivatized to synthesize more complex molecules like phthalocyanines. For instance, related structures are used to create phthalonitrile precursors, which are then cyclotrimerized to form phthalocyanine dyes with potential applications in dye-sensitized solar cells and as industrial pigments. researchgate.net

Surface Modification Agent: The amphiphilic character of 4-(Octadecyloxy)phenol makes it a candidate for modifying surfaces. It can self-assemble on various substrates to create hydrophobic coatings or organized monolayers, which are of interest for applications in electronics and nanotechnology.

Emerging Avenues in Octadecyloxy-Substituted Phenol Research

While the foundational applications of octadecyloxy-substituted phenols are well-documented, new research trajectories are emerging that promise to unlock more advanced functionalities. These avenues leverage the molecule's specific structural features to address contemporary challenges in materials science and biotechnology.

Bio-based and Sustainable Polymers: There is a growing trend to use phenol derivatives from renewable sources, such as lignin, to create bio-based polymers. mdpi.com Research into compounds like 4-(Octadecyloxy)phenol can align with this initiative, exploring its potential as a monomer derived from or inspired by natural lipidic phenols for creating more sustainable plastics and resins. mdpi.com